molecular formula C15H15N5O3 B2498804 8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e CAS No. 879429-79-5

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e

货号 B2498804
CAS 编号: 879429-79-5
分子量: 313.317
InChI 键: KYVKORMAMKUTSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including platelets, smooth muscle cells, and neurons. The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 has been extensively studied for its potential therapeutic applications in various diseases.

作用机制

MRS2179 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 binds to the P2Y1 receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the physiological processes mediated by this receptor.
Biochemical and Physiological Effects:
MRS2179 has been shown to have various biochemical and physiological effects, such as inhibition of platelet aggregation, vasodilation, modulation of neurotransmission, and inhibition of tumor growth and metastasis. Inhibition of platelet aggregation is mediated by the blockade of the P2Y1 receptor, which is involved in ADP-mediated platelet activation. Vasodilation is mediated by the inhibition of vasoconstriction, which is mediated by the P2Y1 receptor in smooth muscle cells. Modulation of neurotransmission is mediated by the inhibition of the P2Y1 receptor in neurons, which is involved in ADP-mediated neurotransmission. Inhibition of tumor growth and metastasis is mediated by the blockade of the P2Y1 receptor, which is involved in tumor cell proliferation, migration, and invasion.

实验室实验的优点和局限性

MRS2179 has several advantages and limitations for lab experiments. The advantages include its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor, and its well-established synthesis method, which allows for easy access to this compound. The limitations include its low solubility in water, which can limit its use in aqueous solutions, and its potential off-target effects, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for research on MRS2179. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders, diabetes, and kidney diseases. Another direction is to investigate its potential use in combination with other drugs or therapies, such as antiplatelet agents, anticoagulants, and chemotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2179, which can provide insights into the development of new drugs targeting the P2Y1 receptor.

合成方法

MRS2179 can be synthesized using various methods, including the condensation of 2,6-diaminopurine with 3-methoxybenzaldehyde, followed by cyclization with formaldehyde and hydrogen peroxide. Another method involves the reaction of 3-methoxybenzaldehyde with 2,6-diaminopurine in the presence of ammonium acetate and acetic anhydride, followed by cyclization with formaldehyde and hydrogen peroxide.

科学研究应用

MRS2179 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, MRS2179 has been shown to inhibit platelet aggregation and thrombus formation, thereby reducing the risk of thrombotic events. In neurological disorders, MRS2179 has been shown to modulate neurotransmission and protect against ischemic injury. In cancer, MRS2179 has been shown to inhibit tumor growth and metastasis.

属性

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-12-11(13(21)17-15(18)22)20-7-6-19(14(20)16-12)9-4-3-5-10(8-9)23-2/h3-5,8H,6-7H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKORMAMKUTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。